N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. The compound features a pyrrole ring substituted with various functional groups, including methyl groups, a phenylsulfonyl group, and a prop-2-en-1-yl moiety. Its molecular formula is C24H28N2O3S, with a molecular weight of 424.6 g/mol.
This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. It is synthesized through multi-step organic reactions that involve various reagents and conditions tailored to achieve specific transformations. The presence of the pyrrole ring indicates potential reactivity typical of heterocyclic compounds, making it an interesting subject for research in organic synthesis and pharmacology.
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide generally involves several key steps:
These steps highlight the complexity and precision required in synthesizing this compound, which may also involve optimization of reaction conditions to enhance yield and purity.
The molecular structure of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C24H28N2O3S |
Molecular Weight | 424.6 g/mol |
SMILES Representation | C=CCn1c(C)c(C)c(S(=O)(=O)c2ccccc2)c1NC(=O)C(C)(C)C |
This unique arrangement of atoms contributes to its distinct physical and chemical properties .
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is not fully elucidated but can be inferred based on its structural characteristics:
Further studies are necessary to characterize these interactions quantitatively and qualitatively.
The physical and chemical properties of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding how the compound behaves under different conditions and its stability during storage and use .
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has potential applications in several scientific fields:
This compound exemplifies how intricate organic structures can lead to significant advancements in science and technology through targeted research and development efforts.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9